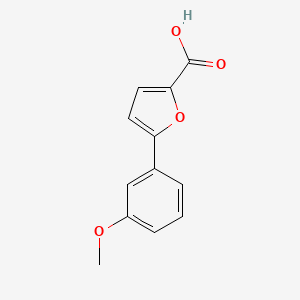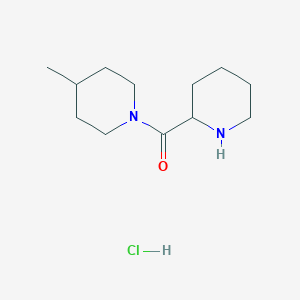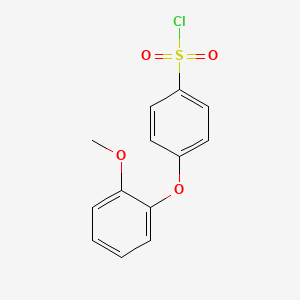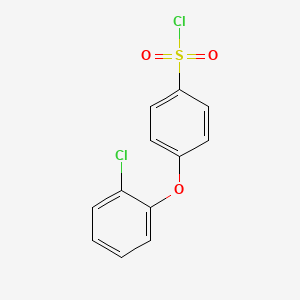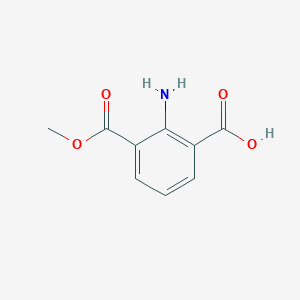
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone is an organic compound with the molecular formula C17H17FO2. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a 2-methylpropoxy group on the other phenyl ring, connected by a methanone group. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-fluorobenzoyl chloride with 4-(2-methylpropoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3), primary or secondary amines, thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
科学研究应用
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the fluorine atom and the 2-methylpropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific application and context.
相似化合物的比较
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine and methylpropoxy groups.
4-Fluorobenzophenone: Lacks the 2-methylpropoxy group, making it less complex.
4-(2-Methylpropoxy)benzophenone: Similar but without the fluorine atom.
Uniqueness: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone stands out due to the combination of the fluorine atom and the 2-methylpropoxy group, which imparts unique chemical and physical properties
属性
分子式 |
C17H17FO2 |
|---|---|
分子量 |
272.31 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C17H17FO2/c1-12(2)11-20-16-9-5-14(6-10-16)17(19)13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3 |
InChI 键 |
NCZCIGSEXSLJTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


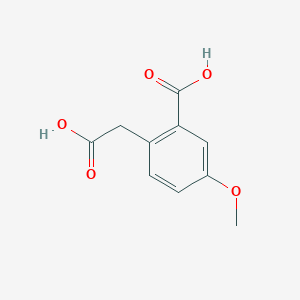




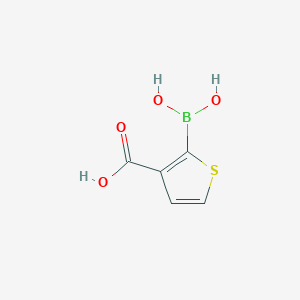
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
